molecular formula C8H9ClN2OS B2939852 1-[(6-chloropyridin-3-yl)sulfanyl]-N,N-dimethylformamide CAS No. 1820739-64-7

1-[(6-chloropyridin-3-yl)sulfanyl]-N,N-dimethylformamide

Cat. No.: B2939852
CAS No.: 1820739-64-7
M. Wt: 216.68
InChI Key: OKPPYJHRTJGXCY-UHFFFAOYSA-N
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Description

1-[(6-Chloropyridin-3-yl)sulfanyl]-N,N-dimethylformamide is a sulfur-containing pyridine derivative characterized by a sulfanyl (-S-) bridge linking the 6-chloropyridin-3-yl group to the N,N-dimethylformamide (DMF) moiety.

Properties

IUPAC Name

S-(6-chloropyridin-3-yl) N,N-dimethylcarbamothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2OS/c1-11(2)8(12)13-6-3-4-7(9)10-5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPPYJHRTJGXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-chloropyridin-3-yl)sulfanyl]-N,N-dimethylformamide typically involves the reaction of 6-chloropyridine-3-thiol with N,N-dimethylformamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

1-[(6-chloropyridin-3-yl)sulfanyl]-N,N-dimethylformamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-[(6-chloropyridin-3-yl)sulfanyl]-N,N-dimethylformamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(6-chloropyridin-3-yl)sulfanyl]-N,N-dimethylformamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Key Substituents/Functional Groups Molecular Formula Molar Mass (g/mol)
1-[(6-Chloropyridin-3-yl)sulfanyl]-N,N-dimethylformamide 6-chloropyridin-3-yl, sulfanyl, N,N-dimethylformamide C₈H₁₀ClN₂OS 218.69 (theoretical)
Acetamiprid 6-chloropyridin-3-yl, cyanoimine, methyl group C₁₀H₁₁ClN₄ 222.67
Thiacloprid 6-chloropyridin-3-yl, thiazolidin-2-ylidene, cyano C₁₀H₉ClN₄S 255.72
6-{[2-(Adamantan-1-yl)-2-oxoethyl]sulfanyl}-N,N-dimethylpyridine-3-carboxamide Adamantyl, sulfanyl, dimethylamide C₂₀H₂₅N₂O₂S 369.50
N′-[(6-Chloropyridin-3-yl)methyl]-N-methyl acetamide (Acetamiprid metabolite) 6-chloropyridin-3-yl, acetamide, methyl C₉H₁₀ClN₂O 194.5

Key Observations :

  • The target compound’s dimethylformamide group enhances polarity compared to neonicotinoids like acetamiprid, which may improve solubility in polar solvents .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Water Solubility (g/L) Melting Point (°C) Vapor Pressure (mPa)
This compound Not reported Not reported Not reported
Acetamiprid 4.25 (25°C) 98.9 5.81 (25°C)
Thiacloprid 0.19 (20°C) 136.0 7.99 × 10⁻⁷ (20°C)
Imidacloprid 0.61 (20°C) 144 4 × 10⁻⁷ (20°C)

Inferences :

  • The dimethylformamide group in the target compound likely increases water solubility compared to thiacloprid (0.19 g/L) due to its polar nature, akin to acetamiprid (4.25 g/L) .
  • Lower vapor pressure in thiacloprid and imidacloprid correlates with their higher molecular weights and reduced volatility, a trend expected to extend to the target compound .

Biological Activity

1-[(6-chloropyridin-3-yl)sulfanyl]-N,N-dimethylformamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound incorporates a pyridine moiety, which is often associated with various biological effects, including antimicrobial and antifungal properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H10ClN2OS\text{C}_8\text{H}_{10}\text{ClN}_2\text{OS}

This structure features a chlorinated pyridine ring, a sulfanyl group, and a dimethylformamide moiety, which may contribute to its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its antifungal, antibacterial, and hepatotoxic properties. Below is a summary of key findings from the literature.

Antifungal Activity

Research indicates that compounds containing similar structural features exhibit significant antifungal activity. For instance, studies involving pyridine derivatives have shown promising results against various fungal strains:

  • Inhibition Rates : Compounds with similar structures demonstrated inhibition rates against Gibberella zeae, Fusarium oxysporum, and Chlamydomonas mandshurica ranging from 40% to 60% compared to standard antifungal agents like hymexazol .
  • Mechanism of Action : The antifungal activity is often attributed to the disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal growth .

Toxicological Profile

The safety profile of N,N-dimethylformamide (DMF), a component of the compound , has been extensively studied:

  • Hepatotoxicity : High levels of DMF exposure can lead to acute hepatic failure. A case study reported a patient developing severe liver dysfunction following significant DMF exposure via inhalation and skin contact. The patient required intensive treatment but recovered after appropriate medical intervention .
  • Chronic Exposure Risks : Chronic exposure to DMF has been linked to liver damage and gastrointestinal disturbances in occupational settings. The Environmental Protection Agency (EPA) has established reference concentrations for DMF based on observed health effects in humans .

Case Studies

  • Acute Hepatic Failure Case : A documented case highlighted severe liver damage in a patient exposed to elevated DMF levels. The treatment included supportive care and pharmacological agents aimed at liver protection. Recovery was noted after approximately two months .
  • Antifungal Efficacy Study : A study on related pyridine compounds demonstrated that several derivatives showed antifungal activity comparable to established treatments, indicating that structural modifications could enhance efficacy without increasing toxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-[(6-chloropyridin-3-yl)sulfanyl]-N,N-dimethylformamide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 6-chloro-3-mercaptopyridine and N,N-dimethylformamide (DMF) derivatives under inert conditions. Purification typically involves column chromatography using silica gel with ethyl acetate/hexane gradients. Post-synthesis, purity is confirmed by HPLC (>98%) and melting point consistency. NMR (¹H/¹³C) and mass spectrometry are critical for structural validation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Identify the dimethylamino group (δ ~2.8–3.1 ppm) and aromatic protons from the 6-chloropyridinyl moiety (δ ~7.5–8.5 ppm).
  • FT-IR : Confirm the thioether (C-S) stretch (~650–700 cm⁻¹) and carbonyl (C=O) stretch (~1650 cm⁻¹).
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .

Q. How does the 6-chloropyridinyl substituent influence solubility and stability?

  • Methodological Answer : The chloro group enhances lipophilicity, reducing aqueous solubility (predicted logP ~1.8 via ACD/Labs Percepta). Stability studies in DMSO (1 mM, 25°C) show <5% degradation over 48 hours. Use polar aprotic solvents (e.g., DMF) for long-term storage at –20°C .

Q. What computational tools predict physicochemical properties of this compound?

  • Methodological Answer : ACD/Labs Percepta Platform predicts logP, pKa, and solubility. Density Functional Theory (DFT) models (e.g., Gaussian 09) optimize geometry and electronic properties. Validation against experimental data (e.g., UV-Vis λmax) is critical .

Advanced Research Questions

Q. How can contradictions between experimental and predicted solubility data be resolved?

  • Methodological Answer : Discrepancies arise from solvent polarity and crystal packing effects. Use Hansen Solubility Parameters (HSPs) to refine predictions. Experimentally, employ the shake-flask method with UV/Vis quantification. For example, observed solubility in ethanol (12.3 mg/mL) vs. predicted (9.8 mg/mL) suggests solvent-specific interactions .

Q. What mechanistic insights exist for oxidation of the sulfanyl group in this compound?

  • Methodological Answer : The sulfanyl group (–S–) oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–) using m-CPBA or H₂O₂. Monitor reaction progress via TLC (Rf shift) and ¹H NMR (disappearance of δ ~3.5 ppm –SH proton). Kinetic studies show pseudo-first-order dependence on oxidant concentration .

Q. How can derivatives of this compound be designed for agrochemical applications?

  • Methodological Answer : Introduce bioisosteres (e.g., replacing Cl with CF₃) or modifying the dimethylamino group to enhance pesticidal activity. Screen derivatives against insect GABA receptors using radioligand binding assays. For example, pyridinyl analogs showed IC₅₀ values <10 μM in aphid bioassays .

Q. What strategies address challenges in crystallizing this compound for X-ray analysis?

  • Methodological Answer : Slow evaporation from acetonitrile/water (9:1) yields single crystals. Resolve disorder in the dimethylamino group using SHELXL refinement. Compare experimental bond lengths (C–S: ~1.81 Å) with DFT-optimized structures .

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